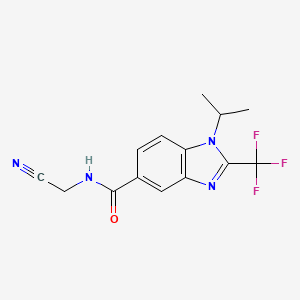
N-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)-3,3-dimethylbutanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)-3,3-dimethylbutanamide, also known as DM-235, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of pyrrolidinones and has shown promising results in various scientific research studies.
作用机制
The exact mechanism of action of N-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)-3,3-dimethylbutanamide is not fully understood. However, it is believed to act on the dopaminergic and cholinergic systems in the brain. This compound has been shown to increase the levels of dopamine and acetylcholine in the brain, which are neurotransmitters that are involved in motor function and cognition. This compound also has antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the levels of dopamine and acetylcholine in the brain, which may contribute to its neuroprotective effects. This compound has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic applications in inflammatory diseases.
实验室实验的优点和局限性
One of the advantages of N-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)-3,3-dimethylbutanamide is its high purity and stability, which makes it a suitable candidate for laboratory experiments. However, one of the limitations of this compound is its relatively high cost, which may limit its use in some laboratory settings.
未来方向
There are several future directions for the study of N-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)-3,3-dimethylbutanamide. One potential direction is the further investigation of its neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease. Another potential direction is the investigation of its potential therapeutic applications in inflammatory diseases. Furthermore, the exact mechanism of action of this compound needs to be further elucidated in order to fully understand its potential therapeutic applications.
合成方法
The synthesis of N-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)-3,3-dimethylbutanamide involves the condensation of 3,4-dimethylphenylacetic acid with 3,3-dimethylbutyryl chloride in the presence of triethylamine. The resulting product is then reacted with pyrrolidin-3-one to obtain this compound. The synthesis method has been optimized to produce high yields of this compound with excellent purity.
科学研究应用
N-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)-3,3-dimethylbutanamide has been extensively studied for its potential therapeutic applications. It has been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease. This compound has also been studied for its potential use in the treatment of neuropathic pain and as an analgesic. Furthermore, this compound has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases.
属性
IUPAC Name |
N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-3,3-dimethylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O2/c1-12-6-7-15(8-13(12)2)20-11-14(9-17(20)22)19-16(21)10-18(3,4)5/h6-8,14H,9-11H2,1-5H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHKRYYKZVFRMTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)CC(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-butyl-9-(3-chlorophenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2791895.png)
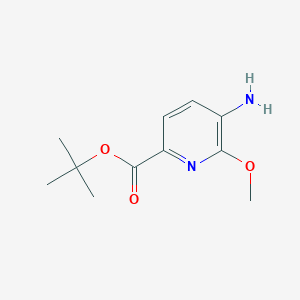
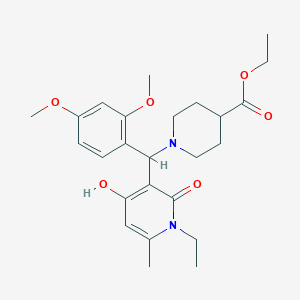
![(3,3-Dimethyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanol](/img/structure/B2791900.png)
![(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)methanone](/img/structure/B2791901.png)
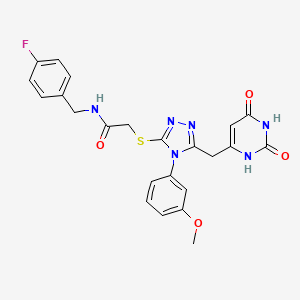


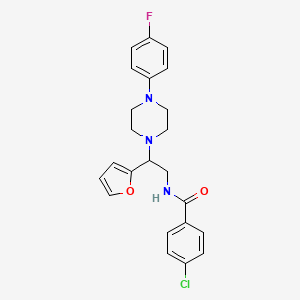
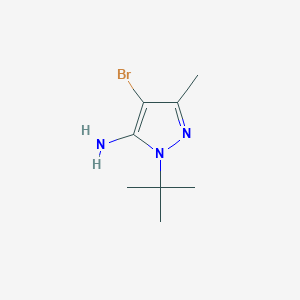
![2-{[6-(4-fluorobenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B2791909.png)
![1-[(4-chlorophenyl)methyl]-N-(2,4-dimethoxyphenyl)-6-oxopyridine-3-carboxamide](/img/structure/B2791912.png)
![5-((4-Benzhydrylpiperazin-1-yl)(3-fluorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2791913.png)
